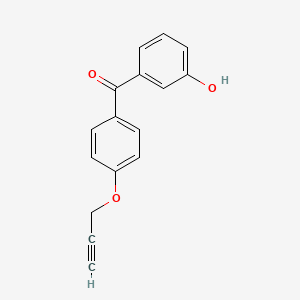
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a compound known for its utility in chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, an alkyne tag, and a hydroxyl synthetic handle . Its molecular formula is C16H12O3, and it has a molecular weight of 252.26 g/mol .
Vorbereitungsmethoden
The synthesis of (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 3-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The alkyne tag can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and azides for click chemistry. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and cellular processes through photoaffinity labeling.
Industry: Used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through its trifunctional nature. The benzophenone moiety can be activated by UV light to form a reactive species that covalently binds to biological targets. The alkyne tag allows for further modification through click chemistry, enabling the attachment of various functional groups or labels .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar structure but with a hydroxyl group at the para position.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminoethoxy group, offering different reactivity and applications.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Features a bromomethyl group, useful for further functionalization.
The uniqueness of (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone lies in its combination of a light-activated benzophenone, an alkyne tag, and a hydroxyl handle, making it a versatile tool in chemical biology.
Eigenschaften
Molekularformel |
C16H12O3 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O3/c1-2-10-19-15-8-6-12(7-9-15)16(18)13-4-3-5-14(17)11-13/h1,3-9,11,17H,10H2 |
InChI-Schlüssel |
VFOLJQQPSARQOV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
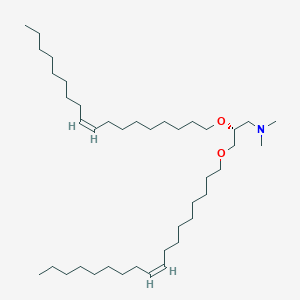
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
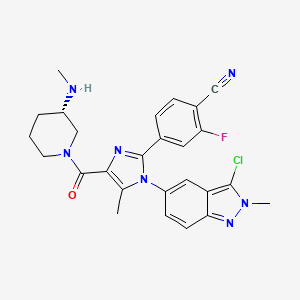
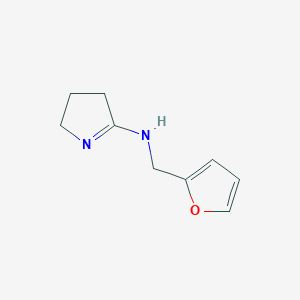

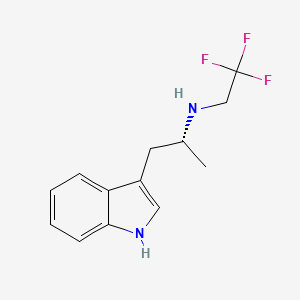
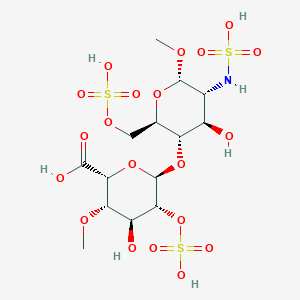
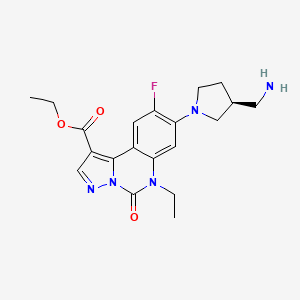
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)

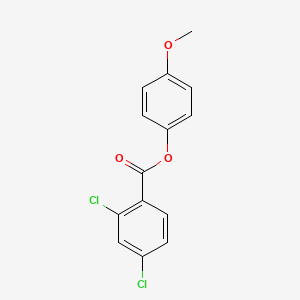

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
